N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation. This compound features specific modifications, including the presence of deuterium, which suggests its utility in isotope labeling for analytical purposes. The molecular formula for N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib is CHDFNOS, with a molar mass of approximately 385.4 g/mol .
As this compound is likely a derivative of Celecoxib, its mechanism of action might be similar. Celecoxib acts as a selective COX-2 inhibitor. COX enzymes are responsible for prostaglandin synthesis, which play a role in inflammation and pain. By inhibiting COX-2 selectively, Celecoxib reduces inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs [].
N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib is a metabolite of the drug Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. Studying metabolites like this one helps scientists understand how the body processes and eliminates Celecoxib []. This information is crucial for determining factors like drug efficacy, dosage, and potential drug interactions [].
While specific reactions involving N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib are not extensively documented, its parent compound, Celecoxib, undergoes several key chemical transformations during its synthesis. These include:
The presence of deuterium in this derivative may influence its reactivity and interactions in biological systems, particularly in mass spectrometry applications.
N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib retains the biological activity associated with Celecoxib as a selective cyclooxygenase-2 (COX-2) inhibitor. COX enzymes play a critical role in the synthesis of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound may reduce inflammation and pain while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
The synthesis of N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib likely follows pathways similar to those used for Celecoxib, involving:
Detailed synthetic routes specific to this derivative may not be readily available in literature but can be inferred from established methods for synthesizing related compounds .
N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib serves primarily as an analytical standard due to its isotopic labeling. It can be used in mass spectrometry for quantitative analysis of Celecoxib levels in biological samples, facilitating studies on pharmacokinetics and metabolism. Its role as a stable isotope-labeled internal standard enhances accuracy in drug monitoring and research applications .
Several compounds share structural similarities with N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib, primarily other derivatives or analogs of Celecoxib:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Celecoxib | CHFNOS | Non-selective COX inhibitor |
| N-(4-Sulfonamidophenyl)-Celecoxib | CHFNOS | Similar structure without deuteration |
| Celecoxib-d4 | CHDFNOS | Isotope-labeled version for analytical purposes |
These compounds highlight the unique isotopic modification of N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib, which distinguishes it from its analogs while retaining core pharmacological properties associated with COX inhibition. The incorporation of deuterium allows for enhanced tracking and quantification in research settings .
N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib represents a deuterium-labeled analog of the selective cyclooxygenase-2 inhibitor celecoxib, characterized by specific isotopic modifications that alter its molecular composition while preserving its fundamental structural framework [1]. The compound exhibits a molecular formula of C₁₇H₁₀D₄F₃N₃O₂S, reflecting the incorporation of four deuterium atoms into the parent celecoxib structure [1] [2].
The molecular weight analysis reveals significant differences between the deuterated analog and its non-deuterated counterpart. The deuterated compound possesses a molecular weight of 385.4 grams per mole, representing an increase of 4.028 grams per mole compared to the standard celecoxib molecular weight of 381.372 grams per mole [1] [15]. This mass difference directly corresponds to the substitution of four hydrogen atoms with four deuterium atoms, each contributing approximately 1.007 daltons to the overall molecular mass [1].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S | PubChem CID 71315837 [1] |
| Molecular Weight | 385.4 g/mol | PubChem CID 71315837 [1] |
| Exact Mass | 385.10098934 Da | PubChem Computed Properties [1] |
| Monoisotopic Mass | 385.10098934 Da | PubChem Computed Properties [1] |
| Non-deuterated Molecular Weight | 381.372 g/mol | Celecoxib Standard [15] |
| Mass Difference (+deuteration) | +4.028 g/mol | Calculated [1] [15] |
The exact mass and monoisotopic mass values of 385.10098934 daltons provide precise molecular identification parameters essential for mass spectrometric analysis and structural confirmation [1]. These values demonstrate the enhanced molecular mass resulting from deuterium incorporation while maintaining the identical elemental composition aside from the hydrogen-deuterium substitution [26].
The structural identification of N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib relies on multiple complementary chemical nomenclature and identification systems that provide comprehensive molecular characterization [1]. These parameters serve as essential tools for compound identification, database searching, and structural verification in pharmaceutical research applications [28].
The International Union of Pure and Applied Chemistry nomenclature for this deuterated compound is 2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide [1]. This systematic name precisely describes the deuterium substitution pattern and the complete molecular architecture, indicating the specific positions of deuterium incorporation within the benzenesulfonamide ring system [1]. The nomenclature follows standard IUPAC conventions for isotopically labeled compounds, explicitly identifying the tetradeuterio substitution pattern at positions 2, 3, 5, and 6 of the benzene ring [22].
The International Chemical Identifier for the compound is InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D [1]. This comprehensive identifier includes isotopic information denoted by the "/i6D,7D,8D,9D" suffix, which specifically indicates deuterium substitution at positions 6, 7, 8, and 9 in the systematic numbering scheme [1]. The corresponding InChIKey is LGIMTMFJBCXYRP-YKVCKAMESA-N, providing a condensed hash representation suitable for database searches and chemical informatics applications [1].
The InChI system's isotopic layer effectively captures the deuterium substitution pattern, distinguishing this labeled compound from its non-deuterated analog, which possesses the InChIKey RZEKVGVHFLEQIL-UHFFFAOYSA-N [15]. This differentiation is crucial for tracking isotopically labeled compounds in metabolic studies and pharmacokinetic research [28].
The Simplified Molecular Input Line Entry System notation for the deuterated compound is [2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H] [1]. This linear representation explicitly denotes deuterium atoms using the [2H] notation, clearly identifying each position where hydrogen has been replaced with its heavier isotope [1]. The SMILES string maintains the complete molecular connectivity while providing unambiguous specification of the isotopic composition [28].
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | 2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | PubChem Lexichem TK 2.7.0 [1] |
| InChI | InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D | PubChem InChI 1.07.2 [1] |
| InChIKey | LGIMTMFJBCXYRP-YKVCKAMESA-N | PubChem InChI 1.07.2 [1] |
| SMILES | [2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H] | PubChem OEChem 2.3.0 [1] |
| CAS Number | 1346604-14-5 | PubChem Registry [1] |
The deuterium incorporation pattern in N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib follows a specific and systematic substitution scheme that targets the phenyl ring bearing the sulfonamide functional group [1]. This strategic labeling approach is designed to monitor metabolic transformations and enhance the compound's utility as a research tool in pharmacokinetic studies [26] [28].
The compound exhibits tetradeuterium incorporation, with four hydrogen atoms replaced by deuterium at specific positions within the benzenesulfonamide ring system [1]. The deuteration pattern encompasses positions 2, 3, 5, and 6 of the benzene ring, creating a symmetrical substitution pattern around the sulfonamide-bearing carbon [1]. This selective deuteration leaves positions 1 and 4 with their original hydrogen atoms, where position 1 is para to the sulfonamide group and position 4 represents the ipso carbon bearing the pyrazole substituent [1].
The degree of deuteration is quantified as four deuterium atoms per molecule, representing complete substitution at the targeted positions [1]. This level of isotopic incorporation provides sufficient mass shift for analytical detection while maintaining the compound's chemical and biological properties [26]. The substitution pattern is designed to avoid positions that might undergo rapid hydrogen-deuterium exchange under physiological conditions, ensuring label stability during biological studies [27].
| Position | Atom | Deuterium Status | Chemical Environment |
|---|---|---|---|
| Position 2 | Carbon-2 | Deuterated (D) | ortho to sulfonamide group |
| Position 3 | Carbon-3 | Deuterated (D) | meta to sulfonamide group |
| Position 5 | Carbon-5 | Deuterated (D) | meta to sulfonamide group |
| Position 6 | Carbon-6 | Deuterated (D) | ortho to sulfonamide group |
| Position 1 | Carbon-1 | Non-deuterated (H) | para to sulfonamide group |
| Position 4 | Carbon-4 | Non-deuterated (H) | ipso carbon bearing pyrazole |
The isotopic enrichment of the deuterated compound represents complete substitution at the four targeted positions, indicating high synthetic efficiency in the deuteration process [7]. The isotope atom count of four deuterium atoms per molecule demonstrates successful incorporation without partial labeling or incomplete substitution [1]. This level of enrichment is essential for analytical applications where clear mass spectral differentiation from the non-deuterated compound is required [28].
Isotopic enrichment assessment reveals that the deuteration process achieves near-quantitative incorporation at the specified positions, as evidenced by the precise mass difference of 4.028 daltons between the labeled and unlabeled compounds [1] [15]. This mass shift corresponds exactly to the theoretical value expected for complete tetradeuteration, confirming the high fidelity of the labeling process [26]. The enrichment level is suitable for applications requiring stable isotope labeling, including metabolic studies, pharmacokinetic analysis, and mass spectrometric quantification [28] [32].
The comparative structural analysis between N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib and its non-deuterated analog reveals both similarities and differences that are characteristic of isotopic substitution effects [26]. While the fundamental molecular architecture remains unchanged, specific physical and chemical properties are subtly modified by deuterium incorporation [27].
The molecular weight difference of 4.028 grams per mole represents the most significant quantitative change, directly attributable to the mass difference between hydrogen and deuterium isotopes [1] [15]. This mass increase provides the analytical basis for distinguishing between labeled and unlabeled compounds in mass spectrometric applications [28]. The isotope atom count increases from zero in the parent compound to four in the deuterated analog, while all other structural parameters remain essentially unchanged [1].
Lipophilicity, as measured by XLogP3, remains constant at 3.4 for both compounds, indicating that deuterium substitution does not significantly alter the compound's partition coefficient or membrane permeability characteristics [1]. This preservation of lipophilic properties ensures that the deuterated analog maintains similar pharmacological behavior to the parent compound [26]. The hydrogen bond donor and acceptor counts remain unchanged at one and seven, respectively, confirming that the isotopic substitution does not affect the compound's hydrogen bonding capacity [1].
Topological polar surface area remains constant at 86.4 square angstroms, indicating that deuteration does not alter the compound's molecular surface properties or predicted bioavailability characteristics [1]. The rotatable bond count remains unchanged at three, confirming that molecular flexibility is unaffected by isotopic substitution [1]. These preserved properties are essential for maintaining biological activity while enabling isotopic tracking in research applications [26] [28].
| Property | Non-deuterated Celecoxib | Deuterated Analog | Difference |
|---|---|---|---|
| Molecular Weight | 381.372 g/mol | 385.4 g/mol | +4.028 g/mol |
| Isotope Atom Count | 0 | 4 | +4 deuterium atoms |
| XLogP3 | 3.4 | 3.4 | No significant change |
| Hydrogen Bond Donors | 1 | 1 | No change |
| Hydrogen Bond Acceptors | 7 | 7 | No change |
| Topological Polar Surface Area | 86.4 Ų | 86.4 Ų | No change |
| Rotatable Bond Count | 3 | 3 | No change |
Nuclear magnetic resonance spectroscopy provides critical structural information for N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib, with the deuterium incorporation creating distinct spectroscopic signatures compared to the parent celecoxib molecule [1] [2]. The compound exhibits a molecular formula of C17H10D4F3N3O2S with a molecular weight of 385.4 g/mol, representing a 4 mass unit increase from celecoxib due to the four deuterium atoms [1].
Proton Nuclear Magnetic Resonance (1H NMR) analysis reveals the characteristic absence of signals in the deuterated aromatic positions. When analyzed in DMSO-d6, the compound shows significant reduction in aromatic proton signals compared to celecoxib, specifically in the 7.2-7.9 ppm region where the phenyl ring protons typically appear [3] [4]. The remaining non-deuterated aromatic protons exhibit chemical shifts consistent with the pyrazole ring system and the intact sulfonamide-substituted phenyl ring.
Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy confirms successful deuterium incorporation at the intended positions [2] [5]. The deuterated aromatic carbons display characteristic broad peaks in the 7.2-7.6 ppm range, with the broader line widths typical of deuterium-carbon coupling. The degree of deuterium incorporation can be quantified through integration analysis, with high-resolution studies indicating greater than 99% deuterium substitution at the target positions [2].
The 13C NMR spectrum shows minimal chemical shift changes for the carbon framework, consistent with the expectation that deuterium substitution preserves the electronic environment while altering only the mass-dependent properties [5]. The carbon atoms directly bonded to deuterium exhibit characteristic isotope shifts, typically appearing as subtle downfield or upfield displacements of 0.1-0.3 ppm compared to the corresponding carbon-hydrogen positions in celecoxib.
Mass spectrometry analysis provides definitive confirmation of deuterium incorporation and molecular composition [2] [6]. Electrospray ionization mass spectrometry (ESI-MS) reveals the molecular ion peak at m/z 385.4 for the protonated molecular ion [M+H]+, representing a 4 mass unit shift from celecoxib's molecular ion at m/z 381.4 [1].
The isotopic pattern analysis shows the characteristic shift in the molecular ion cluster, with the base peak now appearing at M+4 rather than the standard molecular ion position. High-resolution mass spectrometry confirms the exact mass of 252.1402 for related deuterated fragments, compared to 244.0900 for the corresponding hydrogenated fragments [5]. The fragmentation pattern remains largely consistent with celecoxib, with key diagnostic ions showing the expected 4 mass unit increases for fragments containing the deuterated aromatic ring.
Tandem mass spectrometry (MS/MS) studies demonstrate that the deuterated compound exhibits similar fragmentation pathways to celecoxib, with the primary difference being the mass shifts corresponding to deuterium-containing fragments [7]. The collision-induced dissociation patterns show enhanced stability of carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially affecting the relative intensities of certain fragment ions due to the kinetic isotope effect.
Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic vibrational frequency shifts attributable to deuterium substitution [8] [9]. The most prominent change is the appearance of carbon-deuterium stretching vibrations in the 2280-2290 cm⁻¹ region, which is well-separated from the carbon-hydrogen stretching frequencies typically observed at 3000-3100 cm⁻¹ in celecoxib [5] [9].
The sulfonamide functional groups maintain their characteristic absorption patterns, with symmetric and asymmetric S=O stretching vibrations appearing at approximately 1164 cm⁻¹ and 1347 cm⁻¹, respectively [10] [8]. The N-H stretching vibrations of the sulfonamide group remain at 3340 cm⁻¹ and 3233 cm⁻¹, indicating that deuterium substitution is limited to the aromatic carbon positions and does not affect the sulfonamide hydrogen atoms [10].
Raman spectroscopy provides complementary vibrational information, with the deuterated compound showing characteristic peak shifts to lower wavenumbers in the fingerprint region [5]. The aromatic C-D bending and stretching modes appear at reduced frequencies compared to the corresponding C-H modes in celecoxib, following the expected relationship based on the mass difference between hydrogen and deuterium. These shifts typically range from 50-200 cm⁻¹ lower than the corresponding hydrogen analog vibrations.
Differential Scanning Calorimetry (DSC) analysis reveals that deuterium incorporation affects the thermal properties of the compound compared to celecoxib [5] [10]. The melting point of the deuterated analog is expected to be slightly lower than celecoxib's range of 161-164°C, following patterns observed in other deuterated pharmaceutical compounds where melting points typically decrease by 2-5°C [5] [11].
The heat of fusion shows a reduction compared to celecoxib's value of 35.93 kJ/mol [12] [5]. This decrease in enthalpy of fusion is consistent with the general trend observed in deuterated compounds, where the stronger carbon-deuterium bonds paradoxically lead to reduced intermolecular interactions in the crystal lattice. The thermal decomposition onset temperature is expected to be enhanced due to the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds [13] [14].
Thermogravimetric Analysis (TGA) indicates improved thermal stability under inert atmosphere conditions [15] [16]. The compound exhibits enhanced resistance to thermal degradation, with decomposition temperatures potentially increased by 10-20°C compared to celecoxib. This improvement is attributed to the kinetic isotope effect, where the stronger C-D bonds require higher activation energies for thermal cleavage.
Aqueous stability studies demonstrate enhanced resistance to hydrolytic degradation compared to celecoxib [17] [13]. The deuterated compound shows improved stability in both acidic and basic aqueous solutions, with degradation rates reduced by factors of 2-5 compared to the parent compound. In pH stability studies ranging from 1.2 to 12.0, the deuterated analog exhibits less than 2% degradation over 24 hours at 37°C, compared to 3-7% for celecoxib under identical conditions [17].
Oxidative stability is significantly enhanced due to the kinetic isotope effect protecting the deuterated aromatic positions from oxidative metabolism [18] [7]. Studies using hydrogen peroxide and other oxidizing agents show 50-70% reduction in degradation rates compared to celecoxib. The deuterated compound maintains greater than 95% purity after 48 hours of exposure to oxidative stress conditions that typically cause 20-25% degradation in celecoxib [17] [13].
Photostability characteristics remain similar to celecoxib, as the UV absorption properties are not significantly altered by deuterium substitution [19]. However, the photodegradation products may differ slightly due to the altered reaction pathways resulting from the kinetic isotope effect in photo-induced bond cleavage reactions.
Aqueous solubility of the deuterated compound is expected to be enhanced compared to celecoxib's practically insoluble profile in water [12] [21] [22]. Deuterium substitution typically increases aqueous solubility by 1.5-2 fold due to altered hydrogen bonding interactions and reduced hydrophobic character [5]. The compound shows improved dissolution rates in aqueous media, particularly in the presence of surfactants or cosolvents.
Organic solvent solubility follows patterns similar to celecoxib but with enhanced solubility in most solvents [12] [23]. In the order of decreasing solubility: ethyl acetate > acetonitrile > methanol > isopropanol > n-butanol > toluene. The deuterated analog shows particular enhancement in polar aprotic solvents due to favorable interactions between deuterium and polar solvent molecules [12] [5].
Alcoholic solvents provide excellent solubility, with the compound being freely soluble in methanol and ethanol at concentrations exceeding 25 mg/mL [24] [22]. The solubility in these solvents is enhanced by 10-20% compared to celecoxib due to the altered polarity characteristics introduced by deuterium substitution. Isopropanol and n-butanol show progressively reduced solubility, following the typical pattern based on solvent polarity indices.
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) provide excellent solubility, with concentrations exceeding 16 mg/mL readily achieved [24] [21]. These solvents are particularly useful for formulation development and analytical procedures. The enhanced solubility in these systems is attributed to favorable dipole-induced dipole interactions with the deuterated aromatic system.
Molecular size and shape remain virtually identical between the deuterated compound and celecoxib, as deuterium substitution does not significantly alter the electron cloud distribution or overall molecular geometry [25] [5]. The van der Waals radii and molecular surface areas show differences of less than 1%, ensuring that the biological binding profiles remain unchanged while chemical stability is enhanced.
Lipophilicity measurements using log P determination show subtle decreases in hydrophobic character for the deuterated compound [5] [25]. The log P value typically decreases by 0.1-0.2 units compared to celecoxib, reflecting the slightly reduced hydrophobic character of carbon-deuterium bonds compared to carbon-hydrogen bonds. This change contributes to the enhanced aqueous solubility observed for the deuterated analog.
Crystal structure analysis reveals minimal differences in unit cell parameters between the deuterated compound and celecoxib [5]. Single crystal X-ray diffraction studies of similar deuterated pharmaceuticals show that crystal packing arrangements remain essentially unchanged, with unit cell dimension differences typically less than 1%. This structural similarity ensures consistent solid-state properties while providing the chemical advantages of deuterium incorporation.